2-Chloro-3-fluoropyridine

Descripción

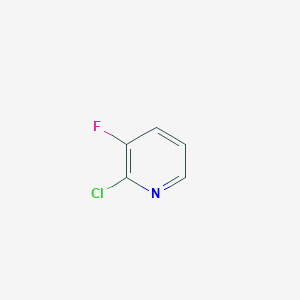

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-5-4(7)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAZIMBLBHOVIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382298 | |

| Record name | 2-Chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17282-04-1 | |

| Record name | 2-Chloro-3-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17282-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Chloro-3-fluoropyridine

An In-depth Technical Guide to 2-Chloro-3-fluoropyridine (CAS No. 17282-04-1)

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern synthetic chemistry.[1][2] Its significance lies in the unique electronic and steric properties imparted by the strategic placement of chloro and fluoro substituents on the electron-deficient pyridine ring. This arrangement provides multiple, distinct reaction sites, enabling chemists to perform selective and diverse molecular elaborations.[1] Consequently, it serves as a valuable intermediate in the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs) for anti-cancer and anti-inflammatory therapies, as well as advanced agrochemicals.[1][3] This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and application, providing field-proven insights for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

The reliable application of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a colorless to light yellow liquid under standard conditions.[4][5] Its key physical and chemical characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17282-04-1 | [6][7] |

| Molecular Formula | C₅H₃ClFN | [6][7] |

| Molecular Weight | 131.54 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [1][4][6] |

| Boiling Point | 80 °C at 80 mmHg (10.7 kPa) | [4][7][8] |

| Density | 1.323 g/mL at 25 °C | [4][7] |

| Refractive Index (n²⁰/D) | 1.509 | [4][7][8] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [6][7] |

| pKa | -0.05 ± 0.10 (Predicted) | [5] |

| LogP | 1.514 | [6] |

Spectroscopic Characterization

While specific spectra are proprietary, the structure of this compound allows for predictable spectroscopic signatures essential for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F spin-spin coupling. The proton at C4 will likely appear as a triplet of doublets, the proton at C5 as a multiplet, and the proton at C6 as a doublet of doublets.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbons of the pyridine ring. The signals for C2 and C3 will be directly influenced by the attached halogens, with the C-F bond exhibiting a large one-bond coupling constant (¹JCF).

-

IR Spectroscopy: The infrared spectrum will feature characteristic peaks for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the pyridine ring (~1400-1600 cm⁻¹), and strong C-Cl (~700-800 cm⁻¹) and C-F (~1150-1250 cm⁻¹) stretching bands.[9]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 131. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) will be readily observable.

Synthesis and Reactivity: A Tale of Two Halogens

The synthetic utility of this compound is rooted in its accessible preparation and the differential reactivity of its C-Cl and C-F bonds.

Synthetic Pathways

Two primary routes are commonly employed for the synthesis of this compound:

-

Directed Ortho-Metalation of 3-Fluoropyridine: This method involves the deprotonation of 3-fluoropyridine at the 2-position using a strong base like n-butyllithium, followed by quenching the resulting organolithium intermediate with a chlorinating agent such as hexachloroethane.[4] This pathway is efficient for producing the target molecule from readily available starting materials.

-

Diazotization of 2-Chloro-3-aminopyridine: An alternative approach involves a Sandmeyer-type or Balz-Schiemann-type reaction starting from 2-chloro-3-aminopyridine.[3] The amino group is converted to a diazonium salt, which is then displaced by fluoride using a suitable fluorine source like copper(II) fluoride, anhydrous hydrogen fluoride, or fluoroboric acid.[3]

Caption: Directed ortho-metalation synthesis of this compound.

Core Reactivity

The chemistry of this compound is dominated by the electrophilic nature of its pyridine ring, making it susceptible to two principal types of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, a property enhanced by the inductive effects of the two halogen substituents. This makes the ring an excellent substrate for SNAr reactions. The reaction proceeds via a Meisenheimer intermediate, and the rate is heavily influenced by the leaving group's ability and the stability of this intermediate.[10] In halopyridines, the reactivity order for SNAr is typically F > Cl.[11] However, in this compound, nucleophilic attack preferentially occurs at the C2 position, displacing the chloride. This is because the ring nitrogen provides powerful stabilization to the negative charge developed in the Meisenheimer intermediate when attack occurs at an alpha-position (C2 or C6).[12][13] This regioselectivity is a cornerstone of its synthetic utility.

-

Suzuki-Miyaura Cross-Coupling: The C-Cl bond at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions.[14] This reaction allows for the formation of C-C bonds by coupling the pyridine core with various aryl or alkyl boronic acids or their esters.[15] The C-F bond is generally unreactive under typical Suzuki conditions, allowing for selective functionalization at the C2 position.[14] This powerful transformation is widely used in drug discovery to build the complex biaryl structures often found in bioactive molecules.[16][17]

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Agrochemicals

The versatile reactivity of this compound makes it a high-value intermediate for synthesizing complex, biologically active molecules.

-

Pharmaceutical Development: It is a key component in the synthesis of numerous pharmaceutical agents. Its structure is a precursor to quinolone antibiotics like Enoxacin and is used in building blocks for cardiovascular drugs.[3] The 3-fluoropyridine motif it provides is found in a range of modern therapeutics, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1][18]

-

Agrochemicals: In agriculture, this intermediate is used to create novel herbicides and pesticides.[1][19] The pyridine core is a well-established toxophore, and the ability to selectively functionalize it allows for the fine-tuning of activity and selectivity, leading to more effective and environmentally safer crop protection agents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. The causality behind experimental choices is explained to ensure reproducibility.

Objective: To synthesize a 2-aryl-3-fluoropyridine derivative.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)

-

Triphenylphosphine [PPh₃] (0.08 equiv.) or a more advanced ligand like RuPhos (0.06 equiv.)[17]

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv.)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation & Inerting: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv.) and the phosphine ligand (e.g., PPh₃, 0.08 equiv.). The use of a four-fold excess of ligand relative to palladium prevents catalyst decomposition and promotes the formation of the active Pd(0) species. Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This inerting step is critical as the Pd(0) catalyst is oxygen-sensitive.[16]

-

Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous K₂CO₃ (3.0 equiv.). The slight excess of boronic acid ensures complete consumption of the limiting electrophile. The base is essential for the transmetalation step of the catalytic cycle.[15]

-

Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). The water is necessary to dissolve the base and facilitate the formation of the active boronate species. The solvent mixture should be thoroughly degassed via sparging with inert gas or freeze-pump-thaw cycles to prevent catalyst oxidation.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. The washes remove residual base and water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-aryl-3-fluoropyridine product.

Safety, Handling, and Storage

Proper handling is paramount when working with this compound due to its hazardous properties.

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Pictograms | Corrosion (GHS05), Exclamation Mark (GHS07) | [7] |

| Signal Word | Danger | [7] |

| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [7] |

| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338 | [6][7] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, tightly fitting safety goggles, faceshield, lab coat. Use in a chemical fume hood. | [6][7][20] |

| Handling | Avoid contact with skin, eyes, and inhalation of vapors. Keep away from heat, sparks, and open flames.[6][20] | |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly sealed.[6][20] | |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[20] | |

| Fire Extinguishing | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][20] |

Conclusion

This compound (CAS 17282-04-1) is a deceptively simple molecule whose true value lies in its sophisticated reactivity. The differential reactivity of its halogen substituents, combined with the inherent electronic properties of the pyridine ring, provides a robust platform for constructing complex molecular architectures. For the medicinal or agricultural chemist, it offers a reliable and versatile tool for accessing novel 3-fluoropyridine derivatives, making it a key intermediate in the ongoing pursuit of innovative chemical solutions for health and agriculture.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. CN102584689A - Preparing method of this compound - Google Patents [patents.google.com]

- 4. This compound | 17282-04-1 [chemicalbook.com]

- 5. This compound CAS#: 17282-04-1 [amp.chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound 97 17282-04-1 [sigmaaldrich.com]

- 8. CAS 17282-04-1 | 3H32-7-13 | MDL MFCD03095302 | this compound | SynQuest Laboratories [synquestlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. benchchem.com [benchchem.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. fishersci.com [fishersci.com]

The Strategic Synthesis of 2-Chloro-3-fluoropyridine: A Technical Guide to Directed Ortho-Metalation

Abstract

2-Chloro-3-fluoropyridine is a pivotal building block in contemporary medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents.[1][2] This technical guide provides an in-depth exploration of a robust and scalable synthetic route to this compound, commencing from the readily available starting material, 3-fluoropyridine. The core of this synthesis lies in a highly regioselective directed ortho-lithiation, followed by a subsequent chlorination step. This document will elucidate the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and present critical process parameters in a clear, actionable format for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the this compound Moiety

The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in modern drug design to modulate key pharmacokinetic and pharmacodynamic properties. The 3-fluoropyridine nucleus, in particular, is a recurring motif in a range of therapeutic agents. The further introduction of a chlorine atom at the 2-position of this ring system to furnish this compound provides a versatile handle for subsequent chemical modifications, most notably through nucleophilic aromatic substitution (SNAr) reactions.[3] The differential reactivity of the chloro and fluoro substituents allows for selective and sequential functionalization, making this intermediate a highly valuable precursor in the synthesis of complex molecular architectures.

The Synthetic Strategy: Directed ortho-Lithiation of 3-Fluoropyridine

The synthesis of this compound from 3-fluoropyridine is most effectively achieved through a directed ortho-lithiation-chlorination sequence. This approach leverages the ability of the fluorine atom to direct the deprotonation of the adjacent C-2 position of the pyridine ring.

Mechanistic Rationale

The directed ortho-lithiation of substituted pyridines is a powerful tool for regioselective functionalization.[4][5] In the case of 3-fluoropyridine, the fluorine atom, despite its high electronegativity, can act as a directing metalating group (DMG). The reaction is typically carried out at low temperatures using a strong lithium base, such as n-butyllithium, in an anhydrous ethereal solvent. The presence of a coordinating agent, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is crucial for the success of this transformation. DABCO complexes with the n-butyllithium, attenuating its reactivity and enhancing the regioselectivity of the deprotonation. The lithiated intermediate is then quenched with an electrophilic chlorine source to yield the desired this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a detailed, self-validating procedure for the synthesis of this compound from 3-fluoropyridine.

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 3-Fluoropyridine | ≥98% | Commercially Available |

| n-Butyllithium | 2.5 M in hexanes | Commercially Available |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | ≥99% | Commercially Available |

| Hexachloroethane | ≥98% | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Isohexane | Reagent Grade | Commercially Available |

| Hydrochloric acid | 2N and 37% | Commercially Available |

| Sodium hydroxide | 4N aqueous solution | Commercially Available |

| Anhydrous magnesium sulfate | Commercially Available |

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Procedure

-

Preparation of the Reaction Vessel: A multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Initial Setup: The flask is charged with 1,4-diazabicyclo[2.2.2]octane (63.8 g, 0.57 mol) and anhydrous diethyl ether (2.5 L).[6] The ether is azeotropically dried prior to use to remove any residual water.[6]

-

Formation of the Lithiating Agent Complex: The mixture is cooled to between -20 and -30 °C. n-Butyllithium (2.5 M in hexanes, 230 ml, 0.57 mol) is added to the stirred solution.[6] The mixture is stirred for 1 hour at this temperature.

-

Directed ortho-Lithiation: The reaction mixture is further cooled to -65 °C.[6] A solution of 3-fluoropyridine (50.0 g, 0.52 mol) in anhydrous diethyl ether (250 ml) is added dropwise over 10 minutes, ensuring the internal temperature does not exceed -60 °C.[6] The resulting mixture is stirred for an additional hour at -65 °C.

-

Chlorination: A solution of hexachloroethane in anhydrous diethyl ether is prepared and added slowly to the reaction mixture at -65 °C. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the lithiated intermediate.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Acid-Base Extraction: The combined organic layers are washed sequentially with 2N hydrochloric acid (3 x 100 ml) and then with 37% hydrochloric acid (3 x 50 ml).[6] The acidic aqueous layers are combined, washed with isohexane (3 x 100 ml), and then carefully basified to pH 14 with 4N aqueous sodium hydroxide.[6]

-

Final Extraction and Drying: The basic aqueous layer is extracted with dichloromethane (3 x 150 ml).[6] The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[6]

-

Purification: The crude product is purified by distillation under atmospheric pressure. The fraction boiling between 74-82 °C is collected to yield this compound as a straw-colored oil.[6]

Results and Discussion

This synthetic protocol consistently provides this compound in good yield and purity.

| Parameter | Value | Reference |

| Yield | 63% | [6] |

| Boiling Point | 74-82 °C (1 atm) | [6] |

| Appearance | Straw-colored oil | [6] |

| Molecular Weight | 131.54 g/mol | [7] |

| Density | 1.323 g/mL at 25 °C | [6] |

The use of DABCO is critical for achieving high regioselectivity by preventing the lithiation at the C-4 position. The acid-base extraction procedure is an effective method for separating the basic product from non-basic impurities. The final distillation affords the product in high purity, suitable for use in subsequent synthetic transformations.

Alternative Synthetic Routes

While the directed ortho-lithiation of 3-fluoropyridine is a highly effective method, other synthetic approaches have been reported. One notable alternative involves the diazotization of 2-chloro-3-aminopyridine.[1] This method utilizes a diazotization reaction followed by a fluorination step. However, the cost and stability of the starting materials and reagents can be a consideration for large-scale synthesis.[1]

Conclusion

The directed ortho-lithiation of 3-fluoropyridine followed by chlorination represents a robust, scalable, and efficient method for the synthesis of this compound. The detailed protocol provided in this guide, grounded in established scientific principles, offers a reliable pathway for researchers and drug development professionals to access this key synthetic intermediate. The strategic application of this methodology will continue to facilitate the discovery and development of novel therapeutic agents.

References

- 1. CN102584689A - Preparing method of this compound - Google Patents [patents.google.com]

- 2. ossila.com [ossila.com]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 17282-04-1 [chemicalbook.com]

- 7. This compound | 17282-04-1 [sigmaaldrich.com]

Introduction: The Strategic Importance of Fluorinated Pyridines

An In-Depth Technical Guide to 2-Chloro-3-fluoropyridine: A Core Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are indispensable scaffolds. The strategic incorporation of fluorine into molecular frameworks can profoundly influence physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of rational drug design.[1][2] Among these, this compound has emerged as a particularly valuable and versatile building block. Its unique arrangement of a reactive chlorine atom and a modulating fluorine atom on a pyridine ring provides a powerful platform for synthetic chemists to construct complex, high-value molecules. This guide offers an in-depth analysis of this compound, from its fundamental properties to its synthesis, reactivity, and critical applications in drug discovery.

Core Physicochemical and Molecular Properties

This compound is a colorless to light yellow liquid under standard conditions.[3][4] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClFN | [4][5][6] |

| Molecular Weight | 131.54 g/mol | [4][5][6] |

| CAS Number | 17282-04-1 | [3][4][5] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 80 °C at 80 mmHg (110 hPa) | [3][4][5] |

| Density | 1.323 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.509 | [3][5] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [4][5] |

| SMILES String | Fc1cccnc1Cl | [5][6] |

| InChI Key | SVAZIMBLBHOVIR-UHFFFAOYSA-N | [5] |

Molecular Structure Visualization

The structural arrangement of this compound is key to its reactivity. The chlorine at the 2-position is susceptible to nucleophilic displacement, a reaction pathway often modulated by the electronic influence of the adjacent fluorine atom.

Caption: Molecular structure of this compound.

Synthesis and Reactivity: A Tale of Two Halogens

The synthesis of this compound can be approached through several routes, primarily leveraging either halogenation of a pyridine precursor or diazotization reactions. The choice of pathway often depends on the availability and cost of starting materials.

Synthetic Pathways

-

From 3-Fluoropyridine: A common laboratory-scale synthesis involves the directed ortho-metallation of 3-fluoropyridine.[3] This method utilizes a strong base like n-butyllithium in the presence of a chelating agent such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to deprotonate the C2 position. The resulting lithiated intermediate is then quenched with an electrophilic chlorine source, like hexachloroethane, to yield the desired product.[3]

-

From 2-Chloro-3-aminopyridine: An alternative route involves a diazotization-fluorination sequence (a modified Balz-Schiemann reaction).[7] In this process, 2-chloro-3-aminopyridine is treated with a nitrite source (e.g., tert-butyl nitrite) and a fluorinating agent like copper fluoride to replace the amino group with fluorine. This method avoids the use of highly reactive organolithium reagents and can be more amenable to larger-scale production.[7]

Caption: Synthetic pathway from 3-Fluoropyridine.

Core Reactivity

The reactivity of this compound is dominated by the chemistry of its two halogen substituents.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the electron-deficient 2-position is a good leaving group, making it the primary site for SₙAr reactions.[8][9] This allows for the introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols) to build more complex molecular architectures.

-

Influence of Fluorine: The highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect, which further activates the C2 position towards nucleophilic attack. While C-F bonds are generally strong, the reactivity of fluoropyridines in SₙAr reactions can be significantly faster than their chloro-analogues, highlighting the complex electronic interplay on the pyridine ring.[10]

-

Metal-Catalyzed Cross-Coupling: The C-Cl bond can also participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds, respectively. This provides another powerful tool for molecular elaboration.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of numerous APIs and advanced materials.[3][7] The fluoropyridine motif is present in a significant number of FDA-approved drugs.[11]

The incorporation of fluorine can bestow several advantageous properties upon a drug candidate:[1][2]

-

Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.

-

Increased Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, enhancing potency.

-

Modulated Physicochemical Properties: Fluorine substitution can alter a molecule's pKa and lipophilicity, which can improve oral bioavailability and membrane permeability.[11]

Given these benefits, building blocks like this compound are in high demand for creating libraries of novel compounds for screening in drug discovery programs targeting a wide array of diseases.[1]

Experimental Protocols and Safe Handling

Scientific integrity demands robust and safe experimental procedures. The following sections outline a generalized protocol for using this compound in a nucleophilic substitution reaction and essential safety measures.

Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes a typical SₙAr reaction with an amine nucleophile.

-

Reaction Setup: To a dry, inert-atmosphere flask (e.g., oven-dried and purged with nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP).

-

Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 150 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude material by column chromatography, recrystallization, or distillation to obtain the desired substituted pyridine product.

Caption: Workflow for a typical SₙAr reaction.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize that robust science is safe science. Adherence to safety protocols is non-negotiable.

-

Hazard Identification: this compound is classified as harmful if swallowed and can cause serious eye damage.[5] It is also a combustible liquid.[12]

-

Personal Protective Equipment (PPE): Always use this chemical in a well-ventilated chemical fume hood.[12] Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[4][12]

-

Handling: Avoid contact with skin, eyes, and inhalation of vapors.[4] Keep away from heat, sparks, and open flames.[4][12] Use explosion-proof equipment where necessary.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][12] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its carefully positioned halogen atoms provide a dual platform for synthetic diversification through nucleophilic substitution and cross-coupling reactions. For researchers, scientists, and drug development professionals, a thorough understanding of this key intermediate's properties, reactivity, and handling is essential for unlocking its full potential in the creation of next-generation pharmaceuticals and advanced materials. Its continued application will undoubtedly contribute to significant advances across the chemical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. This compound | 17282-04-1 [chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound 97 17282-04-1 [sigmaaldrich.com]

- 6. 17282-04-1|this compound|BLD Pharm [bldpharm.com]

- 7. CN102584689A - Preparing method of this compound - Google Patents [patents.google.com]

- 8. chempanda.com [chempanda.com]

- 9. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Chloro-3-fluoropyridine: A Technical Guide

Introduction

2-Chloro-3-fluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electron-withdrawing chloro and fluoro substituents on the pyridine ring, make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in fundamental principles and supported by data from related compounds.

Molecular Structure and Numbering

The structure and numbering convention for this compound is crucial for the correct assignment of spectroscopic signals.

Figure 1: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the electronic environment and connectivity of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to H-4, H-5, and H-6. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the inductive and mesomeric effects of the chloro and fluoro substituents.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-6 | ~8.2 - 8.4 | dd | ³J(H6-H5) ≈ 4.5, ⁴J(H6-F) ≈ 1.5 |

| H-5 | ~7.3 - 7.5 | ddd | ³J(H5-H6) ≈ 4.5, ³J(H5-H4) ≈ 7.5, ⁴J(H5-F) ≈ 8.0 |

| H-4 | ~7.2 - 7.4 | ddd | ³J(H4-H5) ≈ 7.5, ⁴J(H4-H6) ≈ 1.0, ³J(H4-F) ≈ 9.0 |

Interpretation:

-

H-6: This proton is adjacent to the nitrogen atom, which deshields it, causing it to appear at the lowest field.[1] It is expected to be a doublet of doublets due to coupling with H-5 and a smaller, long-range coupling to the fluorine at C-3.

-

H-5: This proton is coupled to H-6 and H-4. Additionally, a significant four-bond coupling to the fluorine atom is anticipated.[2]

-

H-4: This proton is coupled to H-5 and shows a strong three-bond coupling to the fluorine atom. A small four-bond coupling to H-6 may also be observed.

The relative positions of H-4 and H-5 can be influenced by the solvent. The predictions are based on the known chemical shifts of pyridine, 2-chloropyridine, and 3-fluoropyridine.[1][3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide five signals for the pyridine ring carbons. The chemical shifts are significantly affected by the substituents, and the signals for carbons bonded to or near fluorine will show characteristic splitting due to C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹J(C-F) (Hz) | Predicted nJ(C-F) (Hz) |

| C-2 | ~150 - 153 | d | - | ²J(C2-F) ≈ 10-20 |

| C-3 | ~155 - 158 | d | ~230-250 | - |

| C-4 | ~122 - 125 | d | - | ²J(C4-F) ≈ 20-30 |

| C-5 | ~123 - 126 | s | - | ³J(C5-F) ≈ 2-5 |

| C-6 | ~147 - 150 | d | - | ³J(C6-F) ≈ 3-6 |

Interpretation:

-

C-2 and C-3: These carbons are directly bonded to the electronegative chlorine and fluorine atoms, respectively, and are expected to be significantly deshielded. C-3 will exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature.[5] C-2 will show a smaller two-bond coupling to the fluorine.

-

C-4: This carbon will be split into a doublet due to a two-bond coupling with the fluorine atom.

-

C-5 and C-6: These carbons are further away from the fluorine and will show smaller three-bond C-F couplings.[5] The chemical shifts are influenced by the combined effects of both halogen substituents. The predictions are based on data for pyridine, 2-chloropyridine, and 3-fluoropyridine.[6][7][8]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom in this compound.

Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (ppm) vs. CFCl₃ | Predicted Multiplicity |

| F-3 | ~ -120 to -140 | ddd |

Interpretation:

The chemical shift of the fluorine atom is sensitive to its electronic environment. The position is predicted based on values for other 3-fluoropyridine derivatives.[9] The signal will be a complex multiplet (a doublet of doublet of doublets) due to couplings with H-4, H-5, and H-6.

Experimental Protocol for NMR Data Acquisition

Figure 2: Workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve a homogeneous field and sharp signals. Tune and match the appropriate NMR probes for ¹H, ¹³C, and ¹⁹F nuclei.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to obtain singlets for carbons not coupled to fluorine. Acquire the ¹⁹F NMR spectrum, which is typically done without proton decoupling to observe H-F couplings.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within the molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of the pyridine ring and the C-Cl and C-F bonds.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | C-H stretching (aromatic) | Medium |

| 1600 - 1550 | C=C and C=N stretching (ring) | Strong |

| 1470 - 1400 | C=C and C=N stretching (ring) | Strong |

| 1250 - 1150 | C-F stretching | Strong |

| 800 - 700 | C-Cl stretching | Strong |

| 900 - 675 | C-H out-of-plane bending | Strong |

Interpretation:

-

Aromatic C-H Stretch: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

-

Ring Vibrations: The strong bands in the 1600-1400 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyridine ring. The positions of these bands are sensitive to the nature and position of the substituents.

-

C-F and C-Cl Stretches: A strong absorption band is expected for the C-F stretch, typically in the 1250-1150 cm⁻¹ range.[10] The C-Cl stretch will appear at a lower wavenumber, generally between 800 and 700 cm⁻¹.[11]

-

C-H Out-of-Plane Bending: The strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds, and their exact positions can sometimes provide information about the substitution pattern of the ring.[12]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Figure 3: Workflow for ATR-FTIR data acquisition.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum can then be analyzed for the characteristic absorption bands.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Ion | Comments |

| 131/133 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 96 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 102 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring. |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) will be observed at m/z 131 and 133, corresponding to the isotopes ³⁵Cl and ³⁷Cl, respectively. The relative abundance of these peaks will be approximately 3:1, which is a clear indicator of the presence of one chlorine atom.

-

Fragmentation: Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for pyridines include the loss of HCN. For this compound, the loss of a chlorine radical to give an ion at m/z 96 is also a likely fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Figure 4: Workflow for GC-MS data acquisition.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a non-polar column like DB-5) and a suitable temperature program to ensure good separation and peak shape. Set the Mass Spectrometer (MS) to operate in Electron Ionization (EI) mode, typically at 70 eV.

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be vaporized, separated on the column, and then enter the MS for ionization and detection.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and unambiguous means of identifying this important chemical entity. The interplay of the chloro and fluoro substituents results in a unique spectral fingerprint. The predictive analysis presented in this guide, based on established principles and data from analogous compounds, serves as a valuable resource for researchers working with this molecule, enabling its confident identification and use in further scientific endeavors.

References

- 1. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Fluoropyridine(372-47-4) 1H NMR [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]

- 7. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

The Dichotomous Reactivity of the C-Cl Bond in 2-Chloro-3-fluoropyridine: A Technical Guide for Synthetic Strategy

Abstract

2-Chloro-3-fluoropyridine is a pivotal building block in medicinal chemistry and materials science, offering a synthetically versatile scaffold for the introduction of diverse functionalities. The presence of two distinct halogen atoms on an electron-deficient pyridine ring presents both a challenge and an opportunity for selective functionalization. This technical guide provides an in-depth exploration of the chemical reactivity of the carbon-chlorine (C-Cl) bond in this molecule. We will dissect the underlying electronic and mechanistic principles that govern its behavior in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to enable strategic and efficient utilization of this important intermediate.

The Electronic Landscape of this compound: A Tale of Two Halogens

The reactivity of any substituted pyridine is fundamentally governed by the electronic influence of its substituents in concert with the inherent electron-deficient nature of the aromatic ring. In this compound, the pyridine nitrogen acts as a strong electron-withdrawing group, polarizing the ring and making the carbon atoms more electrophilic, particularly at the 2- and 4-positions.[1] This activation is crucial for facilitating nucleophilic attack.

The two halogen substituents, chlorine and fluorine, further modulate this electronic landscape through a combination of inductive and resonance effects.

-

Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and withdraw electron density from the ring through the sigma bond. Fluorine is more electronegative than chlorine, exerting a stronger inductive pull.

-

Resonance Effect (+R): Both halogens possess lone pairs that can be donated to the aromatic π-system. This effect is more pronounced for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, compared to the 3p-2p overlap for chlorine.

The interplay of these effects makes the C-2 carbon, bonded to chlorine, a key electrophilic center. The adjacent fluorine at the 3-position further enhances the electron deficiency at C-2 through its powerful inductive withdrawal.

Nucleophilic Aromatic Substitution (SNAr): The Counterintuitive Dominance of the C-F Bond

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

A crucial factor in SNAr is the ability of the leaving group to stabilize the negative charge in the transition state leading to the Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack.[3] Consequently, the bond strength of the carbon-halogen bond is less important than the electronegativity of the halogen in activating the ring for attack.

For halopyridines, the reactivity order in SNAr reactions is generally F > Cl > Br > I.[2] This is because the highly electronegative fluorine atom polarizes the C-F bond to a greater extent, making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. Experimental evidence confirms this principle: the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than the corresponding reaction with 2-chloropyridine.[4][5]

Therefore, in this compound, while the C-Cl bond is at the highly activated 2-position, the C-F bond at the 3-position is intrinsically more reactive towards SNAr. However, nucleophilic attack at the 3-position is electronically less favored than at the 2- or 4-positions.[6] This can lead to complex reactivity patterns, but in many cases, if forcing conditions are used for SNAr, reaction at the C-F bond may compete or dominate.

Palladium-Catalyzed Cross-Coupling: Selectively Targeting the C-Cl Bond

In contrast to SNAr, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions offer a powerful and highly selective method for functionalizing the C-Cl bond in this compound. This selectivity stems from the fundamental mechanism of these catalytic cycles, which hinges on the oxidative addition of the aryl halide to a palladium(0) complex.

The key to selectivity lies in the relative bond dissociation energies of the C-Cl and C-F bonds and their propensity to undergo oxidative addition. The C-F bond is significantly stronger than the C-Cl bond, and its oxidative addition to palladium(0) has a much higher activation energy.[6][7] This difference allows the palladium catalyst to selectively cleave the weaker C-Cl bond, leaving the C-F bond intact.

Caption: Contrasting reactivity principles for SNAr and Pd-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organohalide.[8] For unactivated aryl chlorides like this compound, the oxidative addition step is often slow and requires specialized catalyst systems. The use of bulky, electron-rich phosphine ligands, such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine), is crucial for promoting the reactivity of the C-Cl bond.[1][9][10] These ligands facilitate the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species that can readily undergo oxidative addition with the aryl chloride.[11]

Representative Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on established methods for challenging aryl chlorides and should be optimized for specific substrates.[12][13][14]

-

Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), this compound (1.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 4 mol%).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[15][16] Similar to the Suzuki coupling, the reaction of aryl chlorides requires highly active catalysts. Bidentate phosphine ligands with a large natural bite angle, such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), are particularly effective.[4] These ligands promote the reductive elimination step and can prevent the formation of inactive catalyst species.[17] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate its coordination to the palladium center.[16][18]

Representative Protocol: Buchwald-Hartwig Amination of this compound

This is a representative protocol adapted from established procedures for the amination of aryl chlorides.

-

Reaction Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and sodium tert-butoxide (1.4 equiv.).

-

Add Substrates: Add the amine (1.2 equiv.) and this compound (1.0 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction: Seal the vial and heat the mixture to 100 °C with stirring. Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Summary and Comparison

The following tables summarize typical reaction conditions and expected outcomes for the key transformations of this compound. Note that specific yields are highly substrate-dependent and require optimization.

Table 1: Nucleophilic Aromatic Substitution (SNAr)

| Nucleophile | Reagent | Solvent | Temperature (°C) | C-Cl Product | C-F Product | Comments |

| Alkoxide | NaOR | ROH/Dioxane | 80-120 | Minor/None | Major | C-F bond is significantly more reactive.[4][5] |

| Amine | R₂NH | Dioxane/NMP | 100-150 | Minor/None | Major | High temperatures may be required. |

Table 2: Palladium-Catalyzed Cross-Coupling of the C-Cl Bond

| Reaction | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Typical Yield |

| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100-110 | Good to Excellent |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (1.5) / Xantphos (3) | NaOtBu | Toluene | 100 | Good to Excellent |

Conclusion and Strategic Outlook

The chemical reactivity of the C-Cl bond in this compound is a fascinating case of "mechanistic dichotomy." While susceptible to nucleophilic attack, its reactivity in SNAr reactions is overshadowed by the more electronegative fluorine substituent. However, the principles of transition metal catalysis allow for a complete reversal of this reactivity trend. The preferential oxidative addition of the weaker C-Cl bond to a palladium(0) center enables highly selective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

For the synthetic chemist, this dual reactivity profile provides a powerful strategic advantage. By choosing the appropriate reaction conditions—either polar, high-temperature SNAr conditions to potentially target the C-F bond, or a palladium catalyst with a specialized ligand to selectively functionalize the C-Cl bond—a diverse array of complex pyridine derivatives can be accessed from a single, readily available starting material. Understanding the fundamental principles outlined in this guide is paramount to harnessing the full synthetic potential of this compound in the development of novel pharmaceuticals and advanced materials.

References

- 1. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. research.rug.nl [research.rug.nl]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

2-Chloro-3-fluoropyridine: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and fluorinated motifs into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Within the vast landscape of heterocyclic chemistry, fluorinated pyridines have emerged as privileged structures, present in numerous FDA-approved drugs.[2] 2-Chloro-3-fluoropyridine, in particular, has garnered significant attention as a versatile and highly valuable building block.[3][4] Its unique electronic and steric profile, arising from the ortho-positioning of the chloro and fluoro substituents, provides a platform for intricate molecular design, enabling chemists to forge complex pathways toward novel therapeutic agents and agrochemicals.[5] This guide offers a deep dive into the synthesis, reactivity, and application of this compound, providing field-proven insights and detailed protocols for its effective utilization in medicinal chemistry programs.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17282-04-1 | |

| Molecular Formula | C₅H₃ClFN | |

| Molecular Weight | 131.54 g/mol | |

| Boiling Point | 80 °C at 80 mmHg | [6] |

| Density | 1.323 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.509 | [6] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to exhibit three distinct signals in the aromatic region, corresponding to the protons on the pyridine ring. The precise chemical shifts and coupling patterns are dictated by the electronic influence of the nitrogen atom and the two halogen substituents.[7]

-

¹³C NMR: The carbon spectrum will show five signals for the pyridine ring carbons. The carbons directly attached to the chlorine (C-2) and fluorine (C-3) atoms will display characteristic chemical shifts and C-F coupling.[7]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight, along with a characteristic M+2 isotope peak for the chlorine atom.[8]

Synthesis of this compound

The accessibility of this key building block is crucial for its widespread use. Two primary synthetic routes have been established, each with distinct advantages and considerations.

-

Directed Ortho-Metalation of 3-Fluoropyridine: This approach involves the deprotonation of 3-fluoropyridine at the 2-position using a strong base, followed by quenching with an electrophilic chlorine source.

-

Diazotization of 2-Chloro-3-aminopyridine: This classic transformation, a variation of the Sandmeyer reaction, converts the amino group of the readily available 2-chloro-3-aminopyridine into a diazonium salt, which is subsequently displaced by fluoride.[3] A notable advantage of this route is the use of copper fluoride as a mild and effective fluorinating agent, avoiding the need for hazardous anhydrous hydrogen fluoride.[3]

Below is a representative workflow for the synthesis starting from 3-fluoropyridine.

Caption: Synthesis of this compound via ortho-lithiation.

Detailed Experimental Protocol: Synthesis from 3-Fluoropyridine

This protocol is adapted from established literature procedures.[6]

Materials:

-

3-Fluoropyridine

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

n-Butyllithium (n-BuLi) in hexanes

-

Hexachloroethane

-

Anhydrous diethyl ether

-

Hydrochloric acid (2N and 37%)

-

Sodium hydroxide (4N)

-

Isohexane

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve DABCO (1.1 eq.) in anhydrous diethyl ether.

-

Lithiation: Cool the solution to between -30 °C and -20 °C. Slowly add n-butyllithium (1.1 eq.) and stir for 1 hour. Subsequently, cool the reaction mixture to -65 °C.

-

Substrate Addition: Add a solution of 3-fluoropyridine (1.0 eq.) in anhydrous ether dropwise, maintaining the temperature at -65 °C. Stir for an additional hour.

-

Chlorination: Add a solution of hexachloroethane (1.1 eq.) in anhydrous ether dropwise. Allow the reaction to stir at -65 °C for 30 minutes, then warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Separate the organic layer.

-

Extraction & Purification: The original literature describes a detailed acid-base extraction procedure for purification.[6] Briefly, the organic layer is washed sequentially with hydrochloric acid. The acidic aqueous layers are then combined, basified with NaOH, and re-extracted with dichloromethane.[6] The combined organic extracts are dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

Final Purification: The crude product is purified by distillation (boiling point 74-82 °C) to yield this compound as a pale oil.[6]

Core Reactivity: A Platform for Molecular Diversification

The synthetic power of this compound lies in the differential reactivity of its C-Cl and C-F bonds, enabling selective functionalization through a variety of modern synthetic methods.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. In SNAr reactions, the rate is generally accelerated by the high electronegativity of fluorine, making C-F bonds on pyridine rings highly reactive towards displacement.[9][10] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[9][10] However, the position of the halogen is critical. The C-2 chloro group in this compound is activated by the adjacent ring nitrogen, making it a viable site for substitution, sometimes preferentially under specific conditions.[11] This allows for tunable reactivity based on the chosen nucleophile and reaction conditions.

Caption: The SNAr reaction proceeds via a stabilized Meisenheimer intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful C-C and C-N bond-forming tools in organic synthesis. This compound serves as an excellent electrophilic partner, primarily reacting at the more readily activated C-Cl bond under typical palladium catalysis conditions.[12]

1. Suzuki-Miyaura Coupling: This reaction forges a new C-C bond by coupling the C-Cl position with an organoboron reagent. It is a robust method for creating biaryl structures. It's important to note that 2-chloropyridines can be challenging substrates, often requiring specialized, electron-rich, and sterically hindered phosphine ligands to facilitate the crucial oxidative addition step.[13][14]

2. Buchwald-Hartwig Amination: This reaction forms a C-N bond between the C-Cl position and a primary or secondary amine.[15] This transformation is invaluable for synthesizing aryl amines, which are prevalent in pharmaceuticals. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be used to achieve remarkable chemoselectivity in polyhalogenated systems.[11][16][17] For instance, in 5-bromo-2-chloro-3-fluoropyridine, Buchwald-Hartwig conditions using Xantphos as a ligand result in exclusive substitution at the more reactive C-Br bond, leaving the C-Cl bond intact.[11][16]

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on conditions known to be effective for challenging 2-chloropyridine substrates.[14][18]

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-5 mol%)

-

A suitable phosphine ligand (e.g., SPhos, XPhos, or PCy₃) (2-10 mol%)

-

A base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) (2.0-3.0 eq.)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)

Procedure:

-

Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst, ligand, and base.

-

Reagent Addition: Add this compound and the arylboronic acid.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Applications in Drug Discovery: A Scaffold for Innovation

The true value of this compound is demonstrated by its incorporation into biologically active molecules. It serves as a key intermediate in the synthesis of drugs for bacterial infections and cardiovascular diseases.[3] Furthermore, derivatives like 2-amino-5-chloro-3-fluoropyridine are used to synthesize inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy and modulators of glucokinase for treating type II diabetes.[5]

A compelling illustration of the utility of the 2-halo-3-fluoropyridine motif is found in the synthesis of Doravirine, an FDA-approved non-nucleoside reverse transcriptase inhibitor. While the actual building block used is 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, the initial synthetic step highlights the principles discussed: a selective SNAr reaction where a phenol displaces the activated fluorine atom, leaving the chlorine untouched for subsequent transformations.[2]

Caption: Incorporating the scaffold via selective SNAr.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

Table 2: Safety and Handling Guidelines

| Aspect | Recommendation | References |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat. Use in a well-ventilated chemical fume hood. | [19][20] |

| Hazards | Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. | [19][20][21] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent electrostatic discharge. | [19][20][22] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Incompatible with strong oxidizing agents, strong acids, and strong bases. | [19][20][23] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Call a poison center or doctor. Inhalation: Move to fresh air. | [20] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [20][22] |

Conclusion

This compound is more than just a chemical reagent; it is a strategic enabler of innovation in medicinal chemistry. Its well-defined reactivity, characterized by the potential for selective SNAr and palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a reliable and versatile tool for constructing complex molecular architectures. The successful application of this and related scaffolds in the synthesis of marketed drugs underscores its importance. By understanding its fundamental properties, synthetic routes, and reaction mechanisms, researchers can continue to leverage this compound to design and develop the next generation of life-saving therapeutics.

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN102584689A - Preparing method of this compound - Google Patents [patents.google.com]

- 4. innospk.com [innospk.com]

- 5. ossila.com [ossila.com]

- 6. This compound | 17282-04-1 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Pyridine, 2-chloro- [webbook.nist.gov]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. jk-sci.com [jk-sci.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. This compound - Safety Data Sheet [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. nj.gov [nj.gov]

The Strategic Role of 2-Chloro-3-fluoropyridine in the Agrochemical Synthesis Pipeline

An In-depth Technical Guide

Abstract: The imperative in modern agriculture is to develop crop protection agents that are not only highly effective but also possess refined toxicological and environmental profiles. Halogenated heterocyclic compounds are central to this endeavor, and among them, 2-Chloro-3-fluoropyridine has emerged as a pivotal structural synthon. This guide provides a technical exploration of this compound, detailing its chemical characteristics, synthetic utility, and strategic application in the design and development of next-generation fungicides, herbicides, and insecticides. We will dissect key synthetic transformations, provide validated experimental protocols, and discuss the mechanistic rationale behind its use, offering researchers and development professionals a comprehensive resource for leveraging this versatile intermediate.

Core Characteristics of this compound

This compound (CAS No. 17282-04-1) is a substituted pyridine ring that serves as a high-value intermediate in organic synthesis.[1] Its utility is derived from the specific arrangement of its functional groups: a chloro substituent at the 2-position, which is susceptible to nucleophilic displacement and cross-coupling reactions, and a fluoro substituent at the 3-position. The fluorine atom significantly modulates the electronic properties of the pyridine ring, influencing the reactivity of the molecule and the biological activity of its derivatives.[2] This strategic placement of halogens allows for selective, stepwise functionalization, making it an ideal starting point for constructing complex agrochemical molecules.

| Property | Value | Source(s) |

| CAS Number | 17282-04-1 | [3][4] |

| Molecular Formula | C₅H₃ClFN | [3][4] |

| Molecular Weight | 131.54 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3][5] |

| Boiling Point | 80 °C (at 80 mmHg) | [5] |

| Density | 1.323 g/mL (at 25 °C) | [5] |

| Flash Point | 63 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.509 |

Synthesis of the Core Intermediate

The accessibility of this compound is crucial for its widespread use. Several synthetic routes have been established, with a common and efficient method being the Balz-Schiemann reaction of 2-chloro-3-aminopyridine. This pathway offers a reliable method for introducing the fluorine atom onto the pyridine ring.

A notable one-pot process avoids the need for hazardous anhydrous hydrogen fluoride by using copper (II) fluoride as the fluorinating agent.[6] This method enhances the industrial applicability and safety of the synthesis.

Caption: Synthesis of this compound via diazotization.

Experimental Protocol: One-Pot Synthesis from 2-Chloro-3-aminopyridine

This protocol is adapted from methodologies described in patent literature, emphasizing operational simplicity and yield.[6]

-

Reaction Setup: To a solution of tert-butyl nitrite (1.2 eq) and copper (II) fluoride (1.3 eq) in anhydrous acetonitrile, add 2-chloro-3-aminopyridine (1.0 eq) under an inert nitrogen atmosphere.

-

Reaction Conditions: Maintain the reaction temperature at 30 °C and stir for 5 hours.

-

Monitoring: Track the consumption of the starting amine using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Application in Fungicide Development

The pyridine ring is a well-established scaffold in a multitude of fungicides.[7][8] By incorporating the 2-chloro-3-fluoro-substituted ring, chemists can fine-tune properties such as systemic movement, metabolic stability, and binding affinity to the target enzyme. A primary application is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, where the pyridine moiety often forms a critical part of the molecule that binds to the enzyme complex.